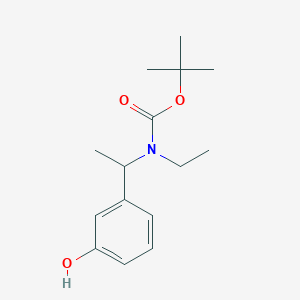
tert-Butyl ethyl(1-(3-hydroxyphenyl)ethyl)carbamate
Beschreibung
tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H19NO3. It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-6-16(14(18)19-15(3,4)5)11(2)12-8-7-9-13(17)10-12/h7-11,17H,6H2,1-5H3 |
InChI-Schlüssel |
HASODVFXWXIVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)C1=CC(=CC=C1)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethylating agent and a hydroxyphenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, ethyl halides, and hydroxyphenyl compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the carbamate or hydroxyphenyl groups.
Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicine, tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is explored for its therapeutic potential. It may be investigated for its effects on specific biological pathways or as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or hydrophobic interactions, while the carbamate moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-ethyl-N-[2-(3-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-methyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate
Uniqueness: tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is unique due to its specific combination of functional groups. The presence of both the tert-butyl and ethyl groups, along with the hydroxyphenyl moiety, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


